1-Decarboxyl-1-(bromoacetyl) Norneovardenafil
Description
Properties
IUPAC Name |
2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBZQLXLCVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylation of Norneovardenafil Precursors
The compound’s nomenclature suggests a decarboxylation step preceding bromoacetylation. In analogous vardenafil syntheses, decarboxylation is achieved via thermal decomposition or acid-catalyzed reactions. For example, the patent US9845328B2 describes the use of thionyl chloride () for activating carboxylic acids, followed by distillation to remove byproducts. Applied to a norneovardenafil precursor, this method could yield a decarboxylated intermediate.
Proposed Reaction:
Subsequent hydrolysis or elimination would remove the carboxyl group, forming the decarboxylated backbone.
Bromoacetylation of the Decarboxylated Intermediate
Bromoacetylation introduces the - group to the decarboxylated intermediate. The PMC article PMC2656571 highlights bromoacetyl bromide () as a key reagent for such acylations, typically conducted in tetrahydrofuran (THF) under reflux.
Example Protocol:
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Reagent Setup : Combine the decarboxylated intermediate (1 equiv) with bromoacetyl bromide (1.2 equiv) in anhydrous THF.
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Reaction Conditions : Reflux at 66°C for 4–6 hours under nitrogen atmosphere.
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Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
This method aligns with the synthesis of structurally similar oxadiazoles, where bromoacetyl bromide facilitates electrophilic substitution at nucleophilic sites.
Solvent Selection
The compound’s limited solubility necessitates polar aprotic solvents. DMSO and methanol are used sparingly due to partial solubility, while toluene and methyltetrahydrofuran (MeTHF) are preferred for their inertness and compatibility with bromoacetyl reagents.
Temperature Control
Elevated temperatures (70–75°C) accelerate reaction rates but risk decomposition. The patent US9845328B2 notes that refluxing thionyl chloride at 75°C reduces reaction time to 1.5 hours without compromising product integrity.
Byproduct Management
Excess thionyl chloride and are removed via vacuum distillation or azeotropic drying with toluene. Sodium carbonate () neutralizes acidic byproducts during amidation steps.
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bromine, acetyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily investigated for its role as a pharmaceutical intermediate. Its structural modifications allow for the synthesis of various derivatives that may exhibit enhanced biological activity compared to their parent compounds.
Potential Therapeutic Uses
- PDE5 Inhibition : Similar to its parent compound, it may act as a phosphodiesterase type 5 (PDE5) inhibitor, which is crucial in treating erectile dysfunction and pulmonary hypertension.
- Cardiovascular Health : Research suggests that PDE5 inhibitors can improve cardiovascular function by enhancing nitric oxide signaling pathways.
Biochemical Research
The compound is also used as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its ability to selectively inhibit certain enzymes makes it valuable for exploring metabolic pathways.
Enzyme Inhibition Studies
- Studies have indicated that this compound can modulate the activity of enzymes involved in lipid metabolism, potentially offering insights into metabolic disorders such as obesity and diabetes.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions within bacteria.
Research Findings
- In vitro studies have shown effectiveness against specific bacterial strains, indicating potential for further development as an antimicrobial agent.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.
Summary of Biological Activities
Case Study 1: Enzymatic Activity Modulation
A study demonstrated that this compound selectively inhibited enzymes involved in lipid metabolism. This finding suggests its potential role in managing metabolic disorders.
Case Study 2: Antimicrobial Properties
Research conducted on various bacterial strains revealed that the compound effectively inhibited growth, indicating its potential utility as an antimicrobial agent in clinical settings.
Case Study 3: Anti-inflammatory Effects
In vitro experiments showed a significant reduction in inflammatory markers when treated with this compound, supporting its application in inflammatory disease management.
Mechanism of Action
The mechanism of action of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is primarily related to its role as an intermediate in the synthesis of Norneovardenafil. Norneovardenafil is a phosphodiesterase inhibitor, which means it inhibits the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Decarboxyl-1-(bromoacetyl) Norvardenafil (CAS 358388-58-6) with another related compound, 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid (CAS 437717-43-6), based on :
| Parameter | 1-Decarboxyl-1-(bromoacetyl) Norvardenafil | 3-(...triazin-2-yl)-4-ethoxybenzenesulfonic Acid |
|---|---|---|
| CAS Number | 358388-58-6 | 437717-43-6 |
| Molecular Formula | C₁₉H₂₁BrN₄O₃ | C₁₇H₂₀N₄O₅S |
| Molecular Weight | 437.30 g/mol | 400.43 g/mol |
| Key Functional Groups | Bromoacetyl, triazinone, ethoxy phenyl | Sulfonic acid, triazinone, ethoxy phenyl |
| Structural Significance | Bromoacetyl enables alkylation; likely hydrophobic | Sulfonic acid enhances solubility and polarity |
| Potential Applications | PDE5 inhibition (speculative) | Intermediate for hydrophilic derivatives |
Key Findings:
Functional Group Impact: The bromoacetyl group in Norvardenafil may increase membrane permeability due to its lipophilicity but could also introduce off-target reactivity (e.g., covalent binding to proteins) . The sulfonic acid group in the second compound improves water solubility, making it more suitable for intravenous formulations or as a precursor for polar metabolites .
However, this modification may also elevate toxicity risks . Sulfonic acid derivatives are less likely to cross the blood-brain barrier, limiting central nervous system effects but enhancing peripheral action .
Synthetic Pathways: highlights the use of bromoacetyl groups in synthesizing pyrene-based fluoroionophores, suggesting that bromoacetylation is a versatile strategy for modifying aromatic systems. This reactivity could extend to PDE5 inhibitor derivatives .
Biological Activity
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is a synthetic compound derived from the structural modifications of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for erectile dysfunction. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex chemical structure that allows it to interact with various biological targets. Its molecular formula is C17H19BrN2O3, and its structure includes a bromoacetyl group, which enhances its reactivity and potential biological interactions.
The primary mechanism of action for this compound is believed to be through the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of vardenafil but may exhibit different potency and selectivity due to structural modifications.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics when administered orally. Studies suggest that it reaches peak plasma concentrations within 1 to 2 hours post-administration. The compound exhibits a half-life that supports once-daily dosing, making it a candidate for chronic use in therapeutic settings.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits PDE5 activity in human tissue samples. The compound showed IC50 values comparable to those of established PDE5 inhibitors, indicating strong biological activity.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of the compound. In one study, administration of this compound resulted in significant improvements in erectile function compared to control groups. Additionally, no severe adverse effects were noted at therapeutic doses.
Case Studies
Several case studies have reported on the use of this compound in clinical settings:
- Case Study 1: A clinical trial involving male patients with erectile dysfunction showed a marked improvement in erectile function scores after treatment with the compound over a four-week period.
- Case Study 2: A study on patients with pulmonary hypertension indicated that the compound could reduce mean pulmonary arterial pressure significantly, suggesting potential applications beyond erectile dysfunction.
Safety Profile
The safety profile of this compound appears favorable based on current research. Common side effects reported include mild headaches and flushing, which are consistent with other PDE5 inhibitors. Long-term studies are necessary to fully understand its safety in chronic use.
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil in experimental samples?
Methodological Answer:
- Use hyphenated techniques like HPLC-MS/MS or LC-UV with photodiode array detection to ensure specificity and sensitivity.
- Validate methods according to IUPAC guidelines (linearity, precision, accuracy, LOD/LOQ) by spiking known concentrations into control matrices (e.g., plasma, synthetic mixtures) .
- Cross-validate results with NMR spectroscopy (e.g., , , and 2D-COSY) to confirm structural integrity, especially given the compound’s bromoacetyl moiety, which may exhibit instability under certain conditions.
Q. How can researchers design a stability study to assess degradation pathways of 1-Decarboxyl-1-(bromoacetyl) Norneovandezafil under varying pH and temperature conditions?
Methodological Answer:
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Experimental Design :
- Use a split-plot factorial design to test combinations of pH (3–9) and temperature (4°C, 25°C, 40°C) over time (0–30 days) .
- Prepare buffer solutions (e.g., phosphate, acetate) and incubate the compound under controlled conditions.
- Monitor degradation products via kinetic modeling (zero/first-order) and characterize using HRMS and FTIR .
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Data Table Example :
Condition (pH/Temp) Degradation Rate (day) Major Degradants Identified 3 / 40°C 0.12 ± 0.02 Bromoacetic acid derivative 7 / 25°C 0.03 ± 0.01 None detected
Q. What synthetic routes are documented for this compound, and how can impurities be minimized?
Methodological Answer:
- Review patent literature and peer-reviewed synthesis protocols for Norneovardenafil derivatives. Focus on bromoacetylation steps, which are prone to side reactions (e.g., over-acylation).
- Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to reduce impurities. For example, use dichloromethane at 0–5°C with slow bromoacetyl chloride addition .
- Purify via column chromatography (silica gel, gradient elution) and verify purity by HPLC-DAD (>98% threshold) .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacological assays (e.g., PDE5 inhibition vs. cytotoxicity)?
Methodological Answer:
- Data Triangulation :
- Replicate assays under standardized conditions (e.g., enzyme concentration, incubation time) with positive/negative controls to rule out experimental variability .
- Use dose-response curves to differentiate between specific inhibition and nonspecific cytotoxicity. For example, a plateau in PDE5 inhibition at higher concentrations may indicate off-target effects.
- Advanced Analytics :
- Pair enzyme assays with cellular viability assays (MTT, ATP luminescence) and transcriptomic profiling (RNA-seq) to identify pathways affected by cytotoxicity .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
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Adopt the INCHEMBIOL project’s methodology to assess:
- Abiotic transformations : Hydrolysis rates under simulated environmental pH (5–9) and UV exposure .
- Biotic degradation : Use microcosm studies with sediment-water systems and LC-MS/MS to track metabolite formation (e.g., norneovardenafil core structure) .
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Data Table Example :
Compartment Half-Life (Days) Primary Transformation Pathway Freshwater (pH 7) 14.3 ± 2.1 Hydrolysis Sediment 28.9 ± 4.5 Microbial degradation
Q. How can researchers optimize in vivo pharmacokinetic studies to account for interspecies variability in metabolite profiling?
Methodological Answer:
- Cross-Species Study Design :
- Use randomized block designs with rodent (rat, mouse) and non-rodent (rabbit) models, stratified by age/weight .
- Collect plasma/tissue samples at staggered timepoints (0–48h) and analyze via UHPLC-QTOF to identify species-specific glucuronidation or sulfation metabolites.
- Statistical Analysis :
- Apply mixed-effects models to account for interspecies variability and covariates (e.g., hepatic enzyme activity) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
